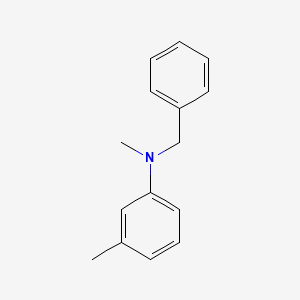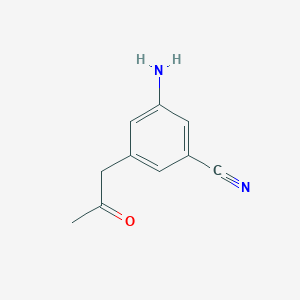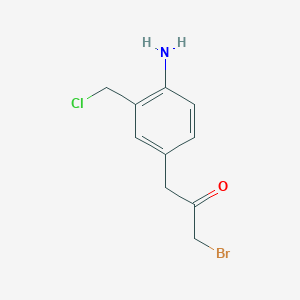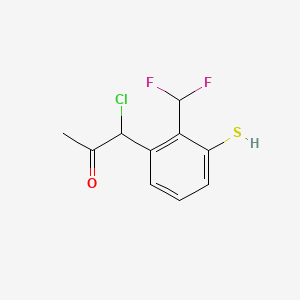
1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring
准备方法
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with the desired substituents (difluoromethyl and mercapto groups) is prepared through a series of substitution reactions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
Formation of the Propan-2-one Moiety: The final step involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., aluminum chloride, palladium on carbon), and controlled temperatures (ranging from -78°C to room temperature).
科学研究应用
1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, while the mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of a mercapto group, leading to different chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethyl)-3-methoxyphenyl)propan-2-one: The presence of a methoxy group instead of a mercapto group affects the compound’s solubility and interaction with biological targets.
1-Chloro-1-(2-(difluoromethyl)-3-nitrophenyl)propan-2-one:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and diverse applications.
属性
分子式 |
C10H9ClF2OS |
|---|---|
分子量 |
250.69 g/mol |
IUPAC 名称 |
1-chloro-1-[2-(difluoromethyl)-3-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)6-3-2-4-7(15)8(6)10(12)13/h2-4,9-10,15H,1H3 |
InChI 键 |
RONUOTBRGJVRRW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)S)C(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


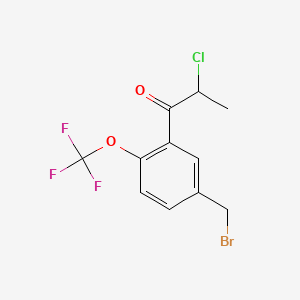
![(R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14065726.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)

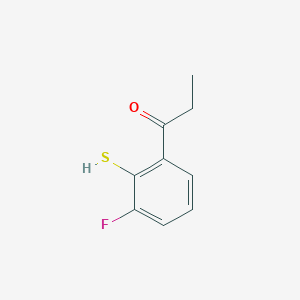
![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14065778.png)
